methyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a cyclopenta[b]thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with 2,2-dimethylpropanoyl chloride to form an intermediate. This intermediate is then reacted with a cyclopenta[b]thiophene derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in the development of bioactive compounds or as a probe to study biological processes.
Industry: It may be used in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action for methyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 2-({2,2,2-trichloro-1-[(4-chlorophenoxy)acetyl]amino}ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
Methyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its specific combination of functional groups and its cyclopenta[b]thiophene core. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C16H21Cl3N2O3S |
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Molecular Weight |
427.8 g/mol |
IUPAC Name |
methyl 2-[[2,2,2-trichloro-1-(2,2-dimethylpropanoylamino)ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H21Cl3N2O3S/c1-15(2,3)14(23)21-13(16(17,18)19)20-11-10(12(22)24-4)8-6-5-7-9(8)25-11/h13,20H,5-7H2,1-4H3,(H,21,23) |
InChI Key |
GDPJAJLALUWQKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC1=C(C2=C(S1)CCC2)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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